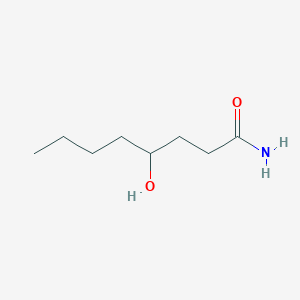

4-Hydroxyoctanamide

Description

Structure

3D Structure

Properties

CAS No. |

57753-50-1 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

4-hydroxyoctanamide |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-7(10)5-6-8(9)11/h7,10H,2-6H2,1H3,(H2,9,11) |

InChI Key |

HWBALBCEUNMFHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC(=O)N)O |

Origin of Product |

United States |

Synthesis and Derivatization Strategies

Established Synthetic Methodologies

The conversion of carboxylic acid derivatives to hydroxamic acids is a cornerstone of medicinal chemistry. For 4-hydroxyoctanamide, this transformation primarily relies on hydroxylamine-mediated reactions, which are valued for their efficiency and applicability to a wide range of molecular structures. nih.goveurjchem.com

The reaction between an ester and hydroxylamine (B1172632) is the most direct and frequently employed method for preparing hydroxamic acids like this compound. nih.gov This process involves the nucleophilic attack of hydroxylamine on the ester's carbonyl carbon. The hydroxylamine is often generated in situ from its salt form, such as hydroxylamine hydrochloride or nitrate (B79036), by using a strong base. acs.orgnih.gov

The hydroxylamine nitrate method is a viable, though less common, route for synthesizing hydroxamic acids. This process involves reacting a suitable ester precursor, such as methyl 4-hydroxyoctanoate, with hydroxylamine nitrate in the presence of a base like sodium hydroxide (B78521). A key consideration for this method is maintaining a low reaction temperature, typically between 0-10 °C, to manage the exothermic nature of the reaction. For analogous compounds like octanohydroxamic acid, molar ratios of the ester to hydroxylamine nitrate are generally kept between 1:1 and 1:2 to ensure efficient conversion. evitachem.com

The use of hydroxylamine hydrochloride is one of the most prevalent and well-documented methods for hydroxamic acid synthesis. nih.govtandfonline.comscispace.com In this procedure, hydroxylamine hydrochloride is combined with a base, such as potassium hydroxide, sodium hydroxide, or sodium methoxide, in a solvent like methanol (B129727). nih.govorgsyn.org This mixture generates free hydroxylamine, which then reacts with the ester precursor. The reaction typically proceeds at room temperature or with gentle heating. jst.go.jp The resulting hydroxamic acid can often be precipitated from the solution by adjusting the pH. google.com

Table 1: Typical Reagents for Hydroxylamine Hydrochloride Method

| Component | Role | Common Examples |

|---|---|---|

| Ester Precursor | Acyl Group Donor | Methyl 4-hydroxyoctanoate, Ethyl 4-hydroxyoctanoate |

| Hydroxylamine Salt | Nucleophile Source | Hydroxylamine Hydrochloride (NH₂OH·HCl) |

| Base | Deprotonation of NH₂OH·HCl | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH), Sodium Methoxide (NaOMe) |

| Solvent | Reaction Medium | Methanol (MeOH), Ethanol (B145695) (EtOH), Tetrahydrofuran (B95107) (THF) |

The combination of hydroxylamine hydrochloride and potassium hydroxide (KOH) in a methanolic solution is a robust and widely adopted system for synthesizing hydroxamic acids from esters. orgsyn.orgresearchgate.net In this system, methanolic solutions of hydroxylamine hydrochloride and KOH are mixed, leading to the precipitation of potassium chloride (KCl). After filtering the KCl, the resulting filtrate contains free hydroxylamine in methanol, ready to be reacted with the ester. orgsyn.orgresearchgate.net This method is advantageous as it removes the inorganic salt byproduct before the main reaction, simplifying the final product purification. This approach has been successfully used to synthesize a variety of hydroxamic acids. nih.gov

The conversion of monomethyl esters, such as methyl 4-hydroxyoctanoate, is a highly effective strategy for producing this compound. acs.org Methyl esters are often preferred due to their reactivity and the ease of removal of the methanol byproduct. The reaction is typically carried out using an excess of hydroxylamine and a base (like NaOH or KOH) in methanol. jst.go.jpgoogle.com The process is generally performed at temperatures ranging from room temperature to around 70°C, with reaction times varying from a few hours to overnight. google.comvapourtec.com This method has been scaled for industrial production and is also suitable for continuous flow synthesis, which can improve reaction rates and product purity. vapourtec.comnih.gov A Chinese patent describes a method where methyl octanoate (B1194180) is reacted with hydroxylamine hydrochloride and sodium hydroxide in methanol at 45-55°C for 3-5 hours, achieving high yields. google.com

General Hydroxylamine-Potassium Hydroxide Systems

Reaction Conditions and Optimization

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing reaction time. Several factors can be adjusted to achieve the desired outcome.

Stoichiometry : An excess of both hydroxylamine and the base is commonly used to drive the reaction to completion. nih.gov Typically, 1.5 to 10 equivalents of hydroxylamine are employed. nih.gov

Temperature : The optimal temperature depends on the specific reagents and substrate. While some reactions proceed efficiently at room temperature, others may require heating to temperatures around 45-70°C to increase the reaction rate. google.comvapourtec.com Continuous flow reactors have been shown to yield the best results at 70°C. vapourtec.com

Reaction Time : Reaction times can range from a few minutes to over 24 hours. scispace.comorganic-chemistry.org Microwave-assisted synthesis has been shown to significantly shorten reaction times. organic-chemistry.orgresearchgate.net Continuous flow methods can reduce residence time to as little as 30 minutes. vapourtec.com

Solvent : Methanol is the most common solvent, as it effectively dissolves the reactants and facilitates the reaction. nih.govgoogle.com Other solvents like ethanol or mixtures including tetrahydrofuran (THF) can also be used. google.com

Catalysts : While not always necessary, the addition of a catalytic amount of potassium cyanide (KCN) has been shown to accelerate the formation of hydroxamic acids from esters, especially when using aqueous hydroxylamine. google.com

Work-up and Purification : After the reaction is complete, the typical work-up involves cooling the mixture, followed by acidification (e.g., with hydrochloric or acetic acid) to precipitate the hydroxamic acid product. orgsyn.orggoogle.com The crude product can then be purified by recrystallization from a suitable solvent like ethyl acetate (B1210297). orgsyn.org

Table 2: Summary of Optimization Parameters for Hydroxamic Acid Synthesis from Esters

| Parameter | Condition | Rationale / Finding |

|---|---|---|

| Temperature | 70°C | Optimal for continuous flow synthesis, leading to higher conversion. vapourtec.com |

| Residence Time | 30 minutes | Sufficient for high conversion in a continuous flow setup. vapourtec.com |

| Base | KOH, NaOH, NaOMe | Effectively generates free hydroxylamine from its salt. nih.gov |

| Catalyst | KCN (catalytic) | Accelerates reaction, especially in aqueous hydroxylamine systems. google.com |

| Activation | Microwave Irradiation | Reduces reaction times and can improve yields. organic-chemistry.orgresearchgate.net |

Temperature Control in Hydroxylamine Reactions

Temperature is a critical parameter in the synthesis of hydroxamic acids, including the theoretical synthesis of this compound from its corresponding ester. The reaction between an ester, like methyl 4-hydroxyoctanoate, and hydroxylamine is typically exothermic.

Initial stages of the reaction, such as the mixing of hydroxylamine hydrochloride or nitrate with a base like sodium hydroxide in a solvent, are often conducted at low temperatures, generally between 0-10 °C, to manage the heat generated. google.comevitachem.com Following the addition of the ester, the reaction temperature is raised to facilitate the hydroxyl oximation. This is typically maintained in a range of 20-70°C for a duration of 1 to 6 hours, depending on the specific protocol. google.comgoogle.commiddlebury.edu For instance, one method for preparing caprylhydroxamic acid involves maintaining a reaction temperature of 30-60°C for 2-6 hours. google.com Another protocol specifies a temperature of 20-40°C for 1-3 hours. google.com Cooling the reaction mixture after completion, sometimes to as low as -10°C, is crucial for the crystallization and isolation of the product. google.com

| Reaction Stage | Temperature Range (°C) | Purpose | Reference |

|---|---|---|---|

| Base addition to Hydroxylamine | 0 - 10 | Control exothermic reaction | google.comevitachem.com |

| Hydroxyl Oximation | 20 - 70 | Facilitate product formation | google.comgoogle.commiddlebury.edu |

| Product Crystallization | -10 - 0 | Isolate final product | google.com |

pH Considerations in Reaction Environments

The pH of the reaction medium is a decisive factor in the synthesis of hydroxamic acids. The reaction of esters with hydroxylamine is typically performed under basic conditions to deprotonate the hydroxylamine hydrochloride or nitrate salt, thus generating the free hydroxylamine nucleophile. researchgate.net However, the final isolation of the hydroxamic acid product requires acidification.

In the synthesis of caprylhydroxamic acid, a solid base is added to adjust the initial pH of the solution to a range of 5.0-6.5. google.com After the reaction is complete, the pH is further adjusted to an acidic range of 3-4 using a dilute acid, such as nitric acid, to precipitate the final hydroxamic acid product. google.comevitachem.com This acidification step is critical as hydroxamic acids can hydrolyze back to the corresponding carboxylic acid and hydroxylamine under extreme pH conditions (pH < 5 or pH > 8). industrialchemicals.gov.au The keto-enol tautomerism of hydroxamic acids is also pH-dependent, with the keto form, which is necessary for its chelating properties, predominating in acidic formulations. industrialchemicals.gov.au

| Reaction Stage | pH Range | Purpose | Reference |

|---|---|---|---|

| Initial Reaction | 5.0 - 6.5 | Generate free hydroxylamine | google.com |

| Product Precipitation | 3 - 4 | Isolate the hydroxamic acid | google.comevitachem.com |

| Stability Range | 5 - 8 | Prevent hydrolysis | industrialchemicals.gov.au |

Synthesis of this compound Derivatives

The this compound scaffold, with its reactive hydroxyl and hydroxamic acid functional groups, presents opportunities for the synthesis of more complex derivatives. These derivatization strategies often aim to incorporate other pharmacologically active moieties onto the this compound backbone.

Scaffold-Based Derivatization Approaches

A common strategy for creating hybrid molecules involves linking an oxazolidinone ring to a hydroxamic acid. researchgate.nettandfonline.com The synthesis of such derivatives typically involves a multi-step process where a key hydroxylamine intermediate, attached to the oxazolidinone core, is prepared first. tandfonline.com This intermediate is then reacted with an acyl anhydride (B1165640) or acid chloride in a nucleophilic acylation reaction. researchgate.net The final hydroxamic acid is obtained through base-promoted hydrolysis of the resulting N-alkanoxy-N-alkanamide oxazolidinone. researchgate.net For a molecule like this compound, this would likely involve protecting the 4-hydroxyl group, converting the hydroxamic acid to a suitable intermediate for coupling with a pre-formed oxazolidinone moiety, and subsequent deprotection steps. The synthesis of oxazolidinone-based LpxC inhibitors has been described where a methyl ester is converted to the corresponding hydroxamic acid in a three-step process involving hydrolysis, coupling with an O-protected hydroxylamine, and acidic hydrolysis. nih.gov

Purine (B94841) scaffolds can be incorporated into hydroxamic acid derivatives to create compounds with potential applications in medicinal chemistry. nih.govlgbchem.comthieme-connect.com A general synthetic route involves the initial synthesis of a purine derivative containing a linker with a terminal carboxylic acid or ester group. nih.gov For instance, a substituted purine can be reacted with ethyl chloroacetate, followed by saponification and acidification to yield a carboxylic acid intermediate. nih.gov This intermediate is then coupled with an amino acid methyl ester. nih.gov The final step is the conversion of the ester to a hydroxamic acid by reacting it with freshly prepared potassium hydroxylamine in methanol. nih.gov To apply this to this compound, one could envision coupling the 4-hydroxyl group (after suitable activation) or the hydroxamic acid nitrogen to a purine moiety that has a suitable leaving group.

Quinazoline-based hydroxamic acids are another class of derivatives that have been synthesized and studied. ctu.edu.vngoogle.com The synthesis of these complex molecules often involves building the quinazoline (B50416) core first and then attaching a side chain that contains an ester group, which is later converted to a hydroxamic acid. ctu.edu.vnjst.go.jp In one approach, a mercapto-substituted quinazolinone is reacted with ethyl 2-chloroacetate to introduce an ester-containing thioether linkage. ctu.edu.vnjst.go.jp The final step is the aminolysis of this ester with hydroxylamine hydrochloride to yield the quinazoline/hydroxamic acid hybrid. ctu.edu.vnjst.go.jp Another strategy involves the conversion of a methyl ester on a pre-formed quinazolinone structure to a hydroxamic acid using hydroxylamine. nih.gov

Purine Hydroxamic Acid Derivatives

Linker Modification Strategies and Their Impact on Activity

In the context of designing bioactive molecules like Histone Deacetylase (HDAC) inhibitors, a common pharmacophore model consists of three parts: a zinc-binding group (ZBG), a linker, and a cap group. acs.org The this compound moiety can serve as both the ZBG (the hydroxamic acid part) and the linker (the alkyl chain). Modifying this linker is a key strategy to modulate the compound's activity. tandfonline.com

The length of the linker is a critical determinant of potency. Studies on various hydroxamic acid-based HDAC inhibitors demonstrate a clear structure-activity relationship (SAR) concerning the linker length. For instance, in a series of coumarin-based hydroxamic acids, inhibitory potency against HDAC1 increased as the methylene (B1212753) linker was extended. mdpi.com A compound with a seven-methylene linker (n=7) showed the highest activity (IC50 = 0.24 nM), which was 90 times more potent than the standard inhibitor SAHA. mdpi.com However, extending the linker further to eight methylenes often leads to a decrease in activity. mdpi.com A similar trend was observed in other series, where a six or seven-carbon linker was found to be optimal for HDAC inhibition. mdpi.comekb.eg

| Compound Series | Linker Length (n = methylenes) | Target | Inhibitory Activity (IC50) | Source |

|---|---|---|---|---|

| Coumarin-based Hydroxamic Acid | 7 | HDAC1 | 0.24 nM | mdpi.com |

| Coumarin-based Hydroxamic Acid | 8 | HDAC1 | (Activity declined) | mdpi.com |

| Spirohydantoin/Triazole-based HDACI | 6 | HDAC4 | Similar to SAHA | ekb.eg |

Introducing bulky or rigid elements, such as phenyl or benzyl (B1604629) groups, into the linker can significantly impact isoform selectivity. mdpi.comrsc.org Bulky substituents in the linker region have been shown to enhance selectivity for HDAC6 and HDAC8. ekb.egekb.eg This is attributed to the wider and shallower active site entrance of these isoforms compared to others like HDAC1, 2, and 3, which experience steric hindrance with the bulkier inhibitors. ekb.egnih.gov For example, a C4-benzyl substituted SAHA analogue displayed 520- to 1300-fold selectivity for HDAC6 and HDAC8 over HDAC1, 2, and 3, with potent IC50 values of 48 nM and 27 nM, respectively. ekb.egnih.gov The introduction of branched elements to the linker has also been shown to increase potency and selectivity for HDAC6. rsc.org

| Compound (SAHA Analogue) | Target Isoform | Inhibitory Activity (IC50) | Selectivity Profile | Source |

|---|---|---|---|---|

| C4-Benzyl SAHA | HDAC6 | 48 nM | Dual HDAC6/8 selective | ekb.egnih.gov |

| C4-Benzyl SAHA | HDAC8 | 27 nM | Dual HDAC6/8 selective | ekb.egnih.gov |

| C5-Modified SAHA | HDAC6 | 270 nM | 8-21 fold selective for HDAC6/8 over HDAC1/2/3 | ekb.eg |

| C5-Modified SAHA | HDAC8 | 380 nM | 8-21 fold selective for HDAC6/8 over HDAC1/2/3 | ekb.eg |

| C3-Methyl SAHA | HDAC6 | Selective for HDAC6 over HDAC1 | HDAC6 selective | nih.gov |

Functional Group Introduction for Biological Target Specificity

Introducing specific functional groups into the molecular scaffold is a refined strategy to achieve selectivity for particular biological targets, such as specific HDAC isoforms. ekb.egmdpi.com While the hydroxamic acid group itself is a potent zinc-chelator, it is generally non-selective. mdpi.commdpi.com Therefore, selectivity must be engineered through modifications to the linker or cap portions of the molecule. mdpi.comnih.gov

This strategy aims to exploit subtle differences in the amino acid composition and topology of the target enzyme's active site. For example, introducing a triazole moiety can improve hydrogen bonding with amino acids in the active site of HDACs. ekb.eg In one study, the most effective substitution for achieving potent inhibition was a halogen, while replacing the halogen with a phenyl group decreased efficacy. ekb.eg A series of hydroxamic acids with 4-aminoquinazolinyl cap groups were developed that showed selective inhibition of HDAC1 and HDAC2 over HDAC8. ekb.eg

The development of isoform-selective inhibitors is a major goal in medicinal chemistry, as they may offer improved therapeutic outcomes with fewer side effects compared to broad-spectrum or pan-inhibitors. nih.govmdpi.com By systematically adding or modifying functional groups, researchers can fine-tune the pharmacophore to interact favorably with one isoform over others. For instance, modifying the cap group is a crucial strategy for achieving selective inhibition of various HDAC isoforms. acs.org Studies have shown that even small structural changes, such as placing a substituent on the C3 position of the SAHA linker, can convert a non-selective inhibitor into an HDAC6-selective one. nih.gov

Methodologies for Purification and Isolation

The synthesis of this compound and its derivatives yields crude products that require rigorous purification to isolate the target compound from byproducts, unreacted starting materials, and reagents. Standard methodologies include chromatographic techniques and recrystallization.

Chromatographic Techniques

Chromatography is a primary tool for the purification of organic compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash column chromatography using silica (B1680970) gel is one of the most common and essential purification methods in organic synthesis. rsc.orgrsc.org In this technique, a glass column is packed with silica gel (the stationary phase), and the crude material is loaded onto the top. liv.ac.uk A solvent or mixture of solvents (the eluent or mobile phase) is then passed through the column, typically under positive pressure, to separate the components. rochester.edu

The choice of eluent is critical for successful separation. rochester.edu Thin-Layer Chromatography (TLC) is generally used first to identify a suitable solvent system where the desired compound has an Rf value of approximately 0.2-0.3. rochester.edunih.gov For compounds of intermediate polarity like many hydroxamic acid derivatives, common eluent systems include mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. rsc.orgrochester.edu For more polar compounds, a system such as methanol in dichloromethane (B109758) is often employed. rochester.edugoogle.com A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is frequently used to achieve better resolution between compounds. rochester.educommonorganicchemistry.com For acidic or basic compounds, modifiers like acetic acid or triethylamine (B128534) (0.1-1%) can be added to the eluent to improve peak shape and prevent tailing. rochester.edurochester.edu

| Eluent System | Typical Application | Source |

|---|---|---|

| Ethyl Acetate / Hexane | Standard for compounds of normal polarity; good for difficult separations. | rochester.edu |

| Methanol / Dichloromethane | Effective for polar compounds. | rochester.edu |

| Dichloromethane / Ethyl Ether / Methanol | Used for purification of hydroxamic acids. | cromlab-instruments.es |

| 10% Ammonium Hydroxide in Methanol / Dichloromethane | Useful for very polar or basic compounds (amines) that are retained on the baseline. | rochester.edurochester.edu |

Reverse phase flash chromatography is a powerful complementary technique to normal-phase chromatography and is particularly well-suited for the purification of polar and water-soluble compounds, which are often difficult to separate on silica gel. wfu.eduteledyneisco.combiotage.com The methodology is the opposite of normal-phase: the stationary phase is non-polar (e.g., silica gel chemically bonded with C18 alkyl chains), and the mobile phase is polar. wfu.edubiotage.com

Common mobile phases are gradients of water and a miscible organic solvent like acetonitrile (B52724) or methanol. biotage.com The separation mechanism is based on hydrophobic interactions; more polar compounds have less affinity for the non-polar stationary phase and elute earlier, while less polar (more hydrophobic) compounds are retained longer. biotage.com

For ionizable compounds such as carboxylic acids and hydroxamic acids, the separation can be significantly improved by adding a modifier to the mobile phase to suppress ionization and reduce peak tailing. biotage.com A small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) is often added to both solvents to ensure acidic compounds remain protonated and interact more consistently with the C18 stationary phase. teledyneisco.combiotage.com This technique has been successfully used to purify various polar molecules, including hydroxamic acid derivatives. rsc.orgnih.gov

Silica Gel Column Chromatography

Recrystallization Methods

Recrystallization is a fundamental technique used to purify solid organic compounds to a high degree of purity and is often performed after initial purification by chromatography. mt.com The principle is based on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.org

The general procedure involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. mt.comlibretexts.org As the solution is allowed to cool slowly, the solubility of the compound decreases, and it crystallizes out of the solution in a pure form, while the impurities, being present in a smaller concentration, remain dissolved in the cold solvent (the mother liquor). mt.com The pure crystals are then collected by filtration. libretexts.org

The choice of solvent is the most critical step. rochester.edu An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com For hydroxamic acids and their derivatives, various solvents have been used successfully. In one study, hydroxamic acids were purified by dissolving the crude product in hot ethyl acetate (EtOAc), followed by filtration and cooling to afford pure crystals. mdpi.com Other common systems include ethanol/water mixtures and two-solvent systems like hexane/acetone or hexane/THF. rochester.eduvulcanchem.com In a two-solvent system, the compound is dissolved in a solvent in which it is highly soluble, and then a second solvent (an anti-solvent) in which the compound is insoluble is added slowly until the solution becomes cloudy, indicating the onset of crystallization. rochester.edu

Structural Characterization and Analysis

Spectroscopic Analysis Techniques

Specific experimental ¹H NMR data for 4-Hydroxyoctanamide, including chemical shifts, multiplicities, and coupling constants, are not available in the reviewed sources.

Detailed ¹³C NMR spectral data, which would identify the chemical shifts of the eight unique carbon environments in this compound, could not be located in public databases.

A characteristic FTIR spectrum for this compound, which would show absorption bands corresponding to its functional groups (O-H, N-H, C=O, C-N, C-O), is not documented in the available literature.

No specific Raman spectroscopy data for this compound, which would provide information on its molecular vibrations and structural fingerprint, were found.

Fourier Transform Infrared (FTIR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. chemyx.com It is indispensable for determining the molecular weight and elemental composition of a compound and can offer structural insights through fragmentation analysis. europa.eu

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition and raw formula. europa.eu The electrospray ionization (ESI) technique is a soft ionization method that brings molecules into the gas phase as ions with minimal fragmentation, making it ideal for determining the mass of the intact molecule. europa.eu

In the analysis of this compound, the sample would be dissolved in a suitable solvent, often a methanol (B129727)/water mixture, and introduced into the ESI source. europa.eu For positive-ion mode (ESI+), an acid like formic acid is typically added to facilitate protonation, yielding the protonated molecule [M+H]⁺. europa.eu HR-MS can measure the mass of this ion with high precision, which can be compared against the theoretical exact mass of C₈H₁₈NO₂⁺. This technique is crucial for unambiguously confirming the molecular formula of the compound. europa.eu Further analysis using tandem mass spectrometry (MS/MS) can induce fragmentation of the parent ion, providing data to elucidate the molecular structure. europa.eu

| Ion Species | Description | Significance |

| [M+H]⁺ | Protonated Molecule | Confirms the molecular weight of the parent compound. |

| [M+Na]⁺ | Sodium Adduct | Often observed alongside the protonated molecule, also confirms molecular weight. |

| Fragment Ions | Products of Collision-Induced Dissociation (CID) | Provide information about the compound's substructures (e.g., loss of water, cleavage of amide bond). europa.eu |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is a standard method for identifying and quantifying volatile and semi-volatile compounds. thermofisher.com The gas chromatograph separates components of a mixture based on their boiling points and polarity, and the mass spectrometer then detects and identifies each component as it elutes from the column. thermofisher.com

For a compound like this compound, which has polar hydroxyl and amide groups, thermal degradation can occur at the high temperatures used in the GC injection port. wikipedia.org To improve volatility and thermal stability, derivatization is often employed before analysis. A common method involves converting polar groups into less polar, more volatile ethers or esters. nih.gov In the NIST (National Institute of Standards and Technology) database, a GC-MS analysis for the isomeric compound N-hydroxyoctanamide shows a significant peak at a mass-to-charge ratio (m/z) of 127. nih.gov This likely corresponds to a characteristic fragment of the molecule. The specific fragmentation pattern obtained from GC-MS analysis serves as a molecular fingerprint, which can be compared to spectral libraries for positive identification. wikipedia.org

| Technique | Key Parameter | Observed Value for Isomer (N-hydroxyoctanamide) | Significance |

| GC-MS | Mass-to-Charge Ratio (m/z) | 127 | Represents a major fragment ion used for library matching and identification. nih.gov |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hybrid technique that separates compounds in a mixture via HPLC and uses MS for detection and identification. wikipedia.org It is particularly well-suited for analyzing compounds that are non-volatile or thermally unstable, such as this compound, as it avoids the high temperatures required for GC. chemyx.comwikipedia.org

In this method, the sample is first passed through an HPLC column, where components are separated based on their affinity for the stationary and mobile phases. mpi-bremen.de For this compound, a reversed-phase column (e.g., C18) would typically be used. mdpi.com The separated components then flow into the mass spectrometer. mpi-bremen.de This coupling allows for the determination of the retention time of the compound from the HPLC separation and its molecular mass from the MS detection, providing two independent data points for confident identification. wikipedia.orgirb.hr The high sensitivity of MS detection makes HPLC-MS suitable for analyzing trace amounts of the compound in complex mixtures. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.com This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The technique is primarily used to detect and quantify molecules containing chromophores, which are parts of a molecule that absorb light, especially those with conjugated π-systems. pressbooks.pub

The structure of this compound consists of a saturated alkyl chain, a hydroxyl group, and an amide group. None of these functional groups constitute a strong chromophore that absorbs in the typical UV-Vis range (200–800 nm). msu.edu Saturated aliphatic compounds and unconjugated functional groups generally have absorption maxima in the far-UV region (below 200 nm), which is difficult to measure with standard spectrophotometers. pressbooks.pub Therefore, a UV-Vis spectrum of this compound is not expected to show significant absorbance peaks. This lack of absorption can itself be a useful piece of characterization data, confirming the absence of conjugated systems or aromatic rings in the molecule.

| Wavelength Range (nm) | Expected Absorbance for this compound | Reason |

| 200 - 800 | Negligible | Absence of conjugated π-systems or strong chromophores. msu.edupressbooks.pub |

| < 200 | Possible | Absorption due to n → σ* and n → π* transitions of the amide and hydroxyl groups. pressbooks.pub |

Crystallographic Studies

Crystallographic studies provide the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid.

X-ray Diffraction (XRD) is the primary method for determining the atomic and molecular structure of a crystal. wikipedia.org When a beam of X-rays strikes a crystal, it is diffracted into a unique pattern of specific directions and intensities. wikipedia.orgdrawellanalytical.com By measuring this diffraction pattern, crystallographers can calculate the electron density within the crystal and thereby determine the positions of individual atoms, bond lengths, bond angles, and intermolecular interactions. wikipedia.org

To perform XRD analysis on this compound, a high-quality single crystal of the compound must first be grown. This crystal is then mounted on a goniometer and placed in an X-ray beam. wikipedia.org As the crystal is rotated, a detector records the intensity and position of the diffracted X-rays. wikipedia.org Analysis of this data allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the crystal's symmetry). drawellanalytical.commdpi.com The final refined structure provides an unambiguous map of the molecule and reveals how molecules pack together in the solid state, including details of hydrogen bonding involving the hydroxyl and amide groups. While the technique is powerful, no published crystal structure for this compound is currently available.

| Parameter | Description |

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, triclinic). mdpi.com |

| Space Group | Describes the symmetry elements within the unit cell. mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the cell edges and the angles between them. mdpi.com |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. drawellanalytical.com |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. wikipedia.org |

| Intermolecular Interactions | Details of non-covalent interactions, such as hydrogen bonds, that define the crystal packing. |

Conformational Analysis of the Hydroxamate Moiety

Research based on single-crystal X-ray diffraction of hydroxamic acids, including N-hydroxyoctanamide, reveals that the N-hydroxyacetamide portion of the molecule is typically planar. mdpi.com This planarity is a result of the delocalization of electrons across the O=C-N bonds. To minimize steric hindrance, the conformation adopted is one where both the carbonyl oxygen and the hydroxyl oxygen are on the same side of the C-N bond. mdpi.com This is often referred to as the Z-form, which can be stabilized by intermolecular hydrogen bonds. researchgate.net

In the solid state, the alkyl chain of the molecule is not in the same plane as the hydroxamate group. For N-hydroxyoctanamide and similar long-chain hydroxamic acids, the alkyl chain is observed to be tilted at an angle of approximately 40° relative to the plane of the N-hydroxyacetamide group. mdpi.com This spatial arrangement influences how the molecules pack in a crystal lattice and their interactions with other molecules. The conformation of the hydroxamate group is also crucial in biological contexts, such as in the inhibition of enzymes like histone deacetylases (HDACs), where the moiety's specific orientation allows it to chelate with metal ions, such as zinc, in the enzyme's active site. nih.govjst.go.jp

Investigation of Intermolecular Hydrogen Bonding Networks

The hydroxamate group possesses both hydrogen bond donor (the N-H and O-H groups) and acceptor (the C=O and O-H oxygens) sites, making this compound capable of forming extensive hydrogen bonding networks. These non-covalent interactions are fundamental to the stability of its solid-state structure.

In the crystal structures of long-chain hydroxamic acids like N-hydroxyoctanamide, molecules are organized in such a way that hydrophobic (the alkyl chains) and hydrophilic (the hydroxamate) parts are segregated into distinct layers. mdpi.com This arrangement facilitates the formation of an elaborate and robust network of intermolecular hydrogen bonds within the hydrophilic layers. mdpi.com Crystallographic studies have shown that each hydroxamic acid molecule can interact with four neighboring molecules. mdpi.com This creates a highly stable, interconnected sheet-like structure. The consistency of these hydrogen-bonding patterns is observed across various hydroxamic acids with different chain lengths, indicating that this is a preferred and stable arrangement for this class of compounds. mdpi.com Such networks are critical in defining the physicochemical properties of the compound. cam.ac.uk

Advanced Analytical Methods for Purity and Identity Confirmation

To ensure the quality and integrity of this compound for research and other applications, advanced analytical techniques are employed to confirm its identity and determine its purity with high precision.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. measurlabs.com This method separates the target compound from any impurities present in a sample based on their differential partitioning between a stationary phase and a mobile phase. elementlabsolutions.com For analysis, a Diode-Array Detector (DAD) is often coupled with HPLC, allowing for the detection and quantification of the compound by measuring its UV absorbance at specific wavelengths. measurlabs.com

Certificates of analysis for different batches of Octanohydroxamic acid demonstrate the use of HPLC for purity verification. The purity is typically reported as a percentage based on the peak area of the compound relative to the total area of all peaks detected at a specific UV wavelength. lgcstandards.comlgcstandards.com

Table 1: Representative HPLC Purity Data for Octanohydroxamic Acid This table is interactive. You can sort the data by clicking on the column headers.

| Lot Number | Purity (%) | Detection Wavelength (nm) | Source |

|---|---|---|---|

| 21-JPO-32-1 | 99.43 | 205 | lgcstandards.com |

Elemental analysis is a fundamental analytical method used to confirm the elemental composition of a pure substance, thereby verifying its molecular formula. For this compound (C₈H₁₇NO₂), this technique precisely measures the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared against the theoretically calculated values derived from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. lgcstandards.comlgcstandards.com

Table 2: Elemental Analysis Data for Octanohydroxamic Acid This table is interactive. You can sort the data by clicking on the column headers.

| Element | Theoretical (%) | Experimental (%) - Lot 21-JPO-32-1 lgcstandards.com | Experimental (%) - Lot 2-GRR-182-1 lgcstandards.com |

|---|---|---|---|

| Carbon (C) | 60.35 | 60.40 | 60.42 |

| Hydrogen (H) | 10.76 | 11.07 | 10.78 |

Biological Activities and Mechanistic Investigations in Vitro Focus

Antimicrobial Efficacy and Mechanisms

N-hydroxyoctanamide has demonstrated significant antimicrobial efficacy in laboratory settings. Its activity is attributed to the hydroxamic acid functional group, which plays a critical role in its biological interactions.

Enterococcus faecalis is a Gram-positive commensal bacterium that can become an opportunistic pathogen, causing a range of infections. biorxiv.orgacs.org Studies have shown that N-hydroxyoctanamide (referred to in research as HA8) possesses notable antibacterial properties against E. faecalis. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacterium, was determined to be 0.63 mg/mL. apollopharmacy.in The minimum bactericidal concentration (MBC), the lowest concentration that results in bacterial death, was found to be 1.25 mg/mL against E. faecalis. apollopharmacy.in These findings indicate that N-hydroxyoctanamide not only inhibits the growth of this pathogen but also has a bactericidal effect at higher concentrations. apollopharmacy.in

Candida krusei is an opportunistic fungal pathogen notable for its intrinsic resistance to certain antifungal drugs. chemistscorner.comunifr.ch Research has highlighted the potent antifungal action of N-hydroxyoctanamide against C. krusei. apollopharmacy.in In vitro tests revealed a strong inhibitory and fungicidal effect, with both the MIC and the minimum fungicidal concentration (MFC) being less than 0.08 mg/mL. apollopharmacy.in This demonstrates a significantly higher efficacy against C. krusei compared to its effect on E. faecalis. apollopharmacy.in The potent activity against this challenging fungal pathogen suggests its potential for further investigation. apollopharmacy.in

The antimicrobial effectiveness of aliphatic hydroxamic acids like N-hydroxyoctanamide is closely linked to their chemical structure, particularly the length of the carbon chain. A comparative study involving N-hydroxyoctanamide (HA8, an eight-carbon chain) and N-hydroxyhexanamide (HA6, a six-carbon chain) found that the longer carbon chain of HA8 resulted in more effective antibacterial and antifungal action. apollopharmacy.in This suggests that increased lipophilicity, conferred by the longer alkyl chain, may enhance the compound's ability to interact with or penetrate microbial cell membranes. This trend is consistent with other findings that show the antifungal activity of hydroxamic acids increases with the number of carbons, reaching a peak around a ten-carbon chain.

Antimicrobial Activity of N-hydroxyoctanamide (HA8)

This interactive table summarizes the minimum concentrations of N-hydroxyoctanamide required to inhibit or kill the specified pathogens in vitro.

| Compound | Pathogen | MIC (mg/mL) | MBC/MFC (mg/mL) |

|---|---|---|---|

| N-hydroxyoctanamide (HA8) | Enterococcus faecalis | 0.63 apollopharmacy.in | 1.25 apollopharmacy.in |

| N-hydroxyoctanamide (HA8) | Candida krusei | <0.08 apollopharmacy.in | <0.08 apollopharmacy.in |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Antifungal Activity Against Specific Pathogens (e.g., Candida krusei)

Enzymatic Inhibition Studies

Beyond its direct antimicrobial effects, the hydroxamic acid moiety in N-hydroxyoctanamide is a key structural feature for inhibiting specific classes of enzymes, most notably histone deacetylases (HDACs).

N-hydroxyoctanamide (Caprylhydroxamic acid) is recognized as a histone deacetylase (HDAC) inhibitor. apollopharmacy.in HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. nih.gov The inhibition of these enzymes by compounds like N-hydroxyoctanamide can reactivate the expression of tumor suppressor genes and induce the death of cancer cells. apollopharmacy.in In fact, the core structure of Caprylhydroxamic acid is utilized in several HDAC inhibitors developed for therapeutic purposes. chemistscorner.com

The mechanism by which N-hydroxyoctanamide and other similar molecules inhibit HDACs is centered on the hydroxamic acid functional group, which acts as a powerful zinc-binding group (ZBG). nih.govresearchgate.net The active site of zinc-dependent HDACs contains a critical zinc ion (Zn²⁺) that is essential for the enzyme's catalytic activity. scbt.comnih.gov The hydroxamic acid moiety of the inhibitor effectively chelates, or binds to, this zinc ion in a bidentate fashion (binding through two points). nih.govtandfonline.com This strong interaction with the catalytic zinc ion blocks the enzyme's active site, preventing it from interacting with its natural substrates and thereby inhibiting its function. scbt.com This potent zinc-binding ability is a primary reason why hydroxamic acids are one of the most common and effective ZBGs used in the design of HDAC inhibitors. researchgate.netthieme-connect.com

5-Lipoxygenase (5-LO) Inhibition

Mechanisms of 5-LO Inhibition

Metal Chelation and Complexation

A defining characteristic of 4-Hydroxyoctanamide is its ability to act as a chelating agent, a property conferred by its hydroxamic acid functional group. industrialchemicals.gov.auevitachem.comcymitquimica.com This group can form stable complexes with various metal ions, particularly transition metals. industrialchemicals.gov.auevitachem.com

The chelation process typically involves coordination between the oxygen atoms of the hydroxamic acid group and a metal ion, forming a stable ring structure. evitachem.com This ability to sequester metal ions is the basis for its use in various applications, including as a preservative in cosmetic and personal care products where it helps to inactivate metal ions that could otherwise promote degradation. industrialchemicals.gov.au

Occurrence and Putative Biosynthesis in Natural Systems

Natural Occurrence and Distribution in Biological Organisms

The natural occurrence of the specific chemical compound 4-Hydroxyoctanamide in biological organisms is not well-documented in publicly available scientific literature. While the broader class of fatty acid amides is known to be widely distributed in both vertebrates and invertebrates, specific details regarding the distribution of this compound are scarce. oatext.comnih.gov

Fatty acid amides constitute a diverse family of lipids, with over 70 different types identified in various biological systems. oatext.com These compounds have been isolated from a range of organisms, including animals, plants, and microorganisms. gerli.commdpi.com For instance, N-palmitoylethanolamine was first isolated from egg yolk, and various primary fatty acid amides have been identified in human plasma. nih.gov In the plant kingdom, fatty acid amides have been found in numerous families. gerli.com Furthermore, microorganisms, including fungi and bacteria, are also known to produce a variety of fatty acid amides, some of which possess hydroxyl groups. mdpi.com

Hydroxylated fatty acid amides, a sub-class to which this compound belongs, have been identified in nature. A notable example is N-(17-hydroxylinolenoyl)-L-glutamine, also known as volicitin, which has been found in the oral secretions of the beet armyworm. oatext.com The presence of such compounds suggests that the enzymatic machinery for hydroxylating fatty acid amides exists in certain organisms. However, direct evidence for the natural occurrence of this compound remains to be established.

Hypothesized Biosynthetic Pathways

The precise biosynthetic pathway for this compound has not been elucidated. However, based on the known biosynthesis of other fatty acid amides and hydroxylated fatty acids, a putative pathway can be hypothesized. The formation of fatty acid amides generally involves the condensation of a fatty acid with an amine. gerli.com

The biosynthesis of many fatty acid amides is not fully understood, though it is known that enzymes such as N-acyltransferases play a crucial role. oatext.commdpi.com These enzymes catalyze the transfer of an acyl group from a donor molecule, such as a fatty acyl-CoA or a phospholipid, to an acceptor amine.

The introduction of a hydroxyl group onto the fatty acid backbone, as seen in this compound, is a key step. In biological systems, the hydroxylation of fatty acids is typically catalyzed by enzymes such as cytochrome P450 monooxygenases or lipoxygenases. oatext.com Therefore, a plausible biosynthetic route for this compound could involve one of the following general pathways:

Hydroxylation of Octanoic Acid followed by Amidation: In this scenario, octanoic acid would first be hydroxylated at the C-4 position by a specific hydroxylase enzyme to form 4-hydroxyoctanoic acid. This intermediate would then be "activated," likely by conversion to its coenzyme A thioester (4-hydroxyoctanoyl-CoA). Finally, an N-acyltransferase would catalyze the transfer of the 4-hydroxyoctanoyl group to an amine donor, such as ammonia, to yield this compound.

Amidation of Octanoic Acid followed by Hydroxylation: Alternatively, octanoic acid could first be converted to its amide, octanamide (B1217078). Subsequently, a hydroxylase enzyme would specifically introduce a hydroxyl group at the C-4 position of the octanamide molecule to produce this compound.

The enzymes and specific intermediates involved in these hypothesized pathways for this compound have yet to be identified and characterized. Further research is required to determine the precise biosynthetic machinery responsible for the formation of this compound in any potential natural sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.